3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine is a compound belonging to the phenothiazine family, which is known for its significant pharmacological properties. This compound features a tricyclic structure that incorporates a sulfur atom and nitrogen, with a methoxy group at the 3-position and a 1-methyl-3-piperidinylmethyl substituent at the 10-position. Its molecular formula is and it has a molecular weight of approximately .
The compound can be synthesized through various chemical methods, primarily focusing on the formation of the phenothiazine core and subsequent functionalization with the appropriate substituents. It is commercially available from several chemical suppliers .
3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine is classified as an antipsychotic agent and has potential applications in treating psychiatric disorders due to its ability to interact with neurotransmitter systems .
The synthesis of 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine typically involves several key steps:
The synthesis can be performed on both laboratory and industrial scales, often employing optimized reaction conditions to enhance yield and purity. Continuous flow reactors may be utilized in industrial settings to maintain precise control over reaction parameters .
The molecular structure of 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine includes:
| Property | Value |
|---|---|
| CAS Number | 101976-48-1 |
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 3-methoxy-10-[(1-methylpiperidin-3-yl)methyl]phenothiazine |
| InChI Key | CNRIXYDXYSOWJI-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC(C1)CN2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42 |
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine primarily involves its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. By binding to these receptors, it modulates neurotransmitter activity, which is crucial for its therapeutic effects in psychiatric disorders . The compound may inhibit receptor signaling pathways and alter neurotransmitter release, contributing to its pharmacological profile.
The compound exhibits typical characteristics associated with phenothiazines, including solubility in organic solvents.
Key chemical properties include:
These properties are vital for understanding how the compound behaves in different environments and its potential interactions with other substances .
3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine has several important applications:
This compound exemplifies the diverse applications of phenothiazines in both research and therapeutic contexts, highlighting its significance in pharmacology and related fields.
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8